2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
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Overview
Description
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is an intermediate in the synthesis of Omeprazole , an antiulcer agent .
Synthesis Analysis
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide involves several steps and conditions. For example, one method involves the reaction with thionyl chloride in dichloromethane at 20°C for 1 hour .Molecular Structure Analysis
The molecular formula of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is C9H12ClNO2 . The InChI Code is 1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide are complex and can vary depending on the conditions and reactants used. For instance, it can react with thionyl chloride in dichloromethane .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide include a molecular weight of 201.65 , a density of 1.1±0.1 g/cm3 , a boiling point of 272.2±35.0 °C at 760 mmHg , and a flash point of 118.4±25.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Pharmaceutical Intermediates
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: is primarily used as an intermediate in pharmaceutical synthesis . Its role is crucial in the production of various drugs, including those used for treating ulcers.
Application in Antiulcer Medications
This compound serves as a key intermediate in the synthesis of Omeprazole , a widely used antiulcer agent . The production process of Omeprazole involves several steps where this compound’s reactivity and stability under different conditions are exploited to achieve the desired molecular structure.
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
It is soluble in water , which could potentially influence its stability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEDMPDRWLOJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619373 |
Source
|
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | |
CAS RN |
848694-10-0 |
Source
|
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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